molecular formula C6H5BrMg B108590 Phenylmagnesium bromide CAS No. 100-58-3

Phenylmagnesium bromide

Cat. No. B108590
CAS RN: 100-58-3
M. Wt: 181.31 g/mol
InChI Key: NIXOIRLDFIPNLJ-UHFFFAOYSA-M
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Description

Phenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. It is typically synthesized by the reaction of bromobenzene with magnesium metal. This reagent is highly reactive and is used to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of phenylmagnesium bromide involves the reaction of bromobenzene with magnesium in the presence of an ether solvent, such as diethyl ether or tetrahydrofuran. The reaction is exothermic and requires careful control of conditions to prevent side reactions. In some cases, the synthesis from analogous bromides and magnesium can result in extensive ether cleavage if the substituents are sensitive to the reaction conditions .

Molecular Structure Analysis

Structural studies using techniques such as large angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) have shown that phenylmagnesium bromide can exist as both dimeric and monomeric complexes in solution. In these complexes, magnesium is octahedrally coordinated, and the Mg-Br bond distance is approximately 2.56 Å in the dimeric complex .

Chemical Reactions Analysis

Phenylmagnesium bromide is known for its high reactivity in various chemical reactions. It can undergo coupling reactions with allylic esters in the presence of a nickel catalyst to afford arylated products with high chemical and optical yields . It also reacts with carboxylic acids to form phenylmagnesium carboxylates, which are characterized by their solubility in polar solvents and their bridging bidentate ligand nature . Additionally, phenylmagnesium bromide can react with octachlorocyclotetraphosphazatetraene to yield cyclic and acyclic phosphazenylmagnesium complexes .

Physical and Chemical Properties Analysis

Phenylmagnesium bromide is typically a solid at room temperature and is soluble in polar solvents. Its reactivity is such that it can form various complexes with different substrates, including carbon dioxide, ketones, and nitriles. The reagent's reactivity can be influenced by the solvent used, as seen in the stereoselective Michael-aldol tandem reaction, where the choice of solvent affects the stereoselectivity of the product . The reagent's interaction with iron verdohemes has been studied using NMR spectroscopy, revealing the formation of paramagnetic iron-phenyl complexes .

Scientific Research Applications

Organometallic Chemistry and Bond Analysis

Phenylmagnesium bromide's application in organometallic chemistry is notable. For instance, its interaction with lead(II) bromide at low temperatures yields a compound with three stretched lead-lead bonds, revealing interesting Pb-Pb-Pb angles and bond characteristics (Stabenow, Saak, & Weidenbruch, 2003).

Synthesis and Catalysis

Phenylmagnesium bromide plays a critical role in synthetic chemistry, particularly in cross-coupling reactions. Its use in iron-catalyzed arylation of heteroaryl halides, even non-activated ones, demonstrates its versatility and effectiveness in forming C-C bonds (Quintin, Franck, Hocquemiller, & Figadère, 2002). Additionally, its reactivity with iron verdohemes forms paramagnetic iron-phenyl complexes, indicating its utility in creating complex organometallic structures (Lord, Latos‐Grażyński, & Balch, 2002).

Solvent Interaction Studies

Phenylmagnesium bromide's interaction with various solvents provides insights into reaction kinetics and mechanisms. For instance, its stability in phosphonium ionic liquids showcases the potential of these liquids as reaction media for strong bases (Ramnial, Ino, & Clyburne, 2005). The reaction kinetics of phenylmagnesium bromide with different solvents like THF, toluene, and dichloromethane, are crucial for understanding the influence of solvent polarity and interaction on reaction rates (Pällin, Tuulmets, & Raie, 2002; Tuulmets, Pällin, Tammiku-Taul, Burk, & Raie, 2002).

Mechanistic Insights in Chemical Reactions

Phenylmagnesium bromide is used to study reaction mechanisms, such as in the sulfonyl transfer mechanism in C–S coupling reactions. Its interaction with phenyl arenesulfonates at high temperatures provides insights into the kinetics and mechanism of these reactions (Eroğlu, Kâhya, & Erdik, 2010).

Material Science and Surface Chemistry

Phenylmagnesium bromide is instrumental in material science, particularly in the formation of polymers and surface modifications. For example, its anodic decomposition at a silicon electrode leads to the formation of polymeric layers, contributing to the field of surface chemistry and materials engineering (Fellah, Ozanam, Chazalviel, Vigneron, Etcheberry, & Stchakovsky, 2006).

Safety And Hazards

Phenylmagnesium bromide is flammable and volatile. Containers can burst violently or explode when heated, due to excessive pressure build-up. Vapours may be ignited by a spark, a hot surface or an ember. Vapours may form explosive mixtures with air. Fire-water run-off in sewers may create fire or explosion hazard. This product is toxic and poses a severe corrosive hazard .

Future Directions

Phenylmagnesium bromide is mainly used in Grignard reaction, which finds application as the key step in the synthesis of (S)-2(diphenylmethyl)pyrrolidine, a chiral solvating agent for the NMR analysis .

For more detailed information, you may want to refer to the relevant papers .

properties

IUPAC Name

magnesium;benzene;bromide
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InChI

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOIRLDFIPNLJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059214
Record name Magnesium, bromophenyl-
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Molecular Weight

181.31 g/mol
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Physical Description

3 molar (76%) solution in diethyl ether: Yellow to brown liquid; [Alfa Aesar MSDS]
Record name Phenylmagnesium bromide
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Density

1.14, Relative density: 1.134 mg/L at 25 °C
Record name Phenylmagnesium bromide
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Product Name

Phenylmagnesium bromide

Color/Form

A solution in ether, Liquid

CAS RN

100-58-3
Record name Phenylmagnesium bromide
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Record name Magnesium, bromophenyl-
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Record name Magnesium, bromophenyl-
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Record name Bromophenylmagnesium
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Record name Phenylmagnesium bromide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,100
Citations
CS Schoepfle, SG Trepp - Journal of the American Chemical …, 1936 - ACS Publications
… phenylmagnesium bromide, a … phenylmagnesium bromide, and by analogy, tribiphenylmethane should be formed from dibiphenylphenylchloromethane and phenylmagnesium bromide…
Number of citations: 12 pubs.acs.org
GD Stucky, RE Rundle - Journal of the American Chemical …, 1963 - ACS Publications
… We report here the structure of phenylmagnesium bromide dietherate and certain other … the ratio of ether to phenylmagnesium bromide is greater than two. At the stoichiometric …
Number of citations: 68 pubs.acs.org
RC Fuson, P Tomboulian - Journal of the American Chemical …, 1957 - ACS Publications
… -quinone with phenylmagnesium bromide furnished … phenylmagnesium bromide in anisóle at 110 for 14 hr. The alcoholIII also was found to be unaffected by phenylmagnesium bromide …
Number of citations: 20 pubs.acs.org
CS Schoepfle, SG Trepp - Journal of the American Chemical …, 1932 - ACS Publications
… reaction of tetraphenylethylene dichloride and phenylmagnesium bromide, which results in … ,4 who treated triphenylchloromethane with phenylmagnesium bromide and obtained a 47% …
Number of citations: 4 pubs.acs.org
KN Campbell, JF McKENNA - The Journal of Organic Chemistry, 1939 - ACS Publications
… ester hydrochloride and phenylmagnesium bromide.10 The … the action of phenylmagnesium bromide on the oximes of p-… do not react readily with phenylmagnesium bromide* *, and it …
Number of citations: 40 pubs.acs.org
RE Lutz, WR Tyson - Journal of the American Chemical Society, 1934 - ACS Publications
… Phenylmagnesium bromide reacts with dibenzoylstyrene through a primary 1,4-addition to … excess of phenylmagnesium bromide gives dibenzoylphenylethane (desylacetophenone, IV) …
Number of citations: 4 pubs.acs.org
WH Urry, MS Kharasch - Journal of the American Chemical …, 1944 - ACS Publications
… Neophyl chloride (Ci0H13C1) does not react with phenylmagnesium bromide (or butylmag… The phenylmagnesium bromide solution was prepared according to the procedure of …
Number of citations: 170 pubs.acs.org
J Vozza - The Journal of Organic Chemistry, 1959 - ACS Publications
… It has been reported that the reaction between one mole of 2,4-dimethyl-2-hydroxypentanoic acid4-lactone and three moles of phenylmagnesium bromide yielded 2,2,4-trimethyl-4-…
Number of citations: 30 pubs.acs.org
DJ Cram, RL Zimmerman - Journal of the American Chemical …, 1952 - ACS Publications
… When phenylmagnesium bromide reacts with carbon suboxide in equal molar proportions, there is formed … When phenylmagnesium bromide and carbon suboxide react in a two-to-one …
Number of citations: 10 pubs.acs.org
H Gilman, R McCracken - Journal of the American Chemical …, 1927 - ACS Publications
… of reaction between nitrosobenzene and phenylmagnesium bromide. Pickard and Kenyon1 … when brought into reaction with phenylmagnesium bromide, it was thought that a study of …
Number of citations: 32 pubs.acs.org

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